Bis(diethylamino)phenylphosphine

概要

説明

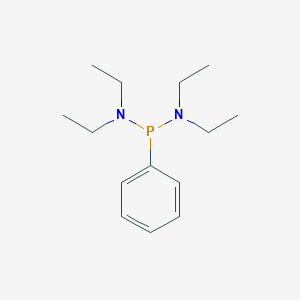

Bis(diethylamino)phenylphosphine: is an organophosphorus compound with the molecular formula C14H25N2P . It is also known by other names such as N,N,N′N′-Tetraethylphenylphosphonous diamide and Phenylphosphonous tetraethyldiamide . This compound is primarily used as a ligand in various catalytic reactions, including cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: Bis(diethylamino)phenylphosphine can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents to form the desired phosphine compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Bis(diethylamino)phenylphosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the diethylamino groups are replaced by other functional groups.

Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig , Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Substitution: Reagents such as and are used.

Coupling Reactions: Catalysts such as palladium and nickel are used along with bases like potassium carbonate and sodium hydroxide .

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coupling Reactions: Coupled organic products depending on the specific reaction.

科学的研究の応用

Synthesis and Catalysis

1.1 Organic Synthesis

DEAP has been employed in the synthesis of various organic compounds, particularly in the formation of amino-substituted vinylsilanes, which are precursors for cyclic compounds like pyrrolidines. A study highlighted its effectiveness in facilitating smooth cyclization reactions, demonstrating its utility in synthesizing complex organic molecules .

1.2 Catalytic Applications

DEAP acts as a ligand in several catalytic reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Suzuki-Miyaura Coupling

These reactions benefit from DEAP's ability to stabilize metal complexes, enhancing reaction rates and selectivity .

Polymer Chemistry

2.1 Synthesis of Polyphosphonates

Recent research has explored the use of DEAP in the synthesis of polyphosphonates through reactions with diols. This method allows for the production of polymers with high molecular weights and variable organic substituents, showcasing DEAP's versatility in polymer chemistry. The resulting polyphosphonates exhibit thermal stability up to 290 ºC and are characterized using techniques such as NMR and SEC (Size Exclusion Chromatography) .

2.2 Structure-Function Relationships

The study of polyphosphonates derived from DEAP has revealed interesting structure-function relationships. Variations in the organic substituents on the phosphorus atom influence the thermal and optical properties of the resulting polymers, making them suitable for applications in optoelectronics and photonics .

Coordination Chemistry

DEAP's ability to coordinate with various metals has been investigated extensively. Its complexes exhibit diverse reactivity patterns, leading to the formation of new compounds with potential applications in catalysis and materials science. The coordination chemistry involving DEAP has opened avenues for designing novel catalysts that can operate under mild conditions .

Case Studies

4.1 Case Study: Synthesis of Chiral Drugs

A notable application of DEAP is in the synthesis of chiral drugs through asymmetric reduction processes. It has been utilized as a reagent to produce optically active halohydrins and styrene oxide derivatives, which are key intermediates in drug development . The high enantioselectivity achieved using DEAP highlights its importance in pharmaceutical chemistry.

4.2 Case Study: Photolytic Decomposition Studies

Research involving photolytic decomposition products has identified DEAP as a component in formulations used for UV-cured food packaging materials. Studies have shown that photolytic decomposition can lead to significant migration issues, necessitating careful consideration of DEAP's stability and safety in these applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Amino-substituted vinylsilanes | Facilitates smooth cyclization reactions |

| Catalysis | Various coupling reactions | Acts as a stabilizing ligand for metal complexes |

| Polymer Chemistry | Synthesis of polyphosphonates | High thermal stability; characterized by NMR/SEC |

| Coordination Chemistry | Metal complex formation | Diverse reactivity patterns observed |

| Pharmaceutical Chemistry | Asymmetric reduction for chiral drugs | High enantioselectivity achieved |

作用機序

The primary mechanism by which Bis(diethylamino)phenylphosphine exerts its effects is through its role as a ligand in catalytic reactions. It coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions .

類似化合物との比較

- Diethylphenylphosphine

- Bis(diisopropylamino)chlorophosphine

- Tris(dimethylamino)phosphine

- Tris(diethylamino)phosphine

Uniqueness: Bis(diethylamino)phenylphosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in a wide range of catalytic reactions. Its ability to stabilize various transition metal complexes sets it apart from other similar phosphine ligands .

生物活性

Bis(diethylamino)phenylphosphine (BDEAP) is an organophosphorus compound notable for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

BDEAP is characterized by the presence of two diethylamino groups attached to a phenyl ring, with a phosphorus atom at its core. The general structure can be represented as follows:

where denotes ethyl and represents the phenylphosphine moiety. This structure contributes to its solubility and reactivity, making it suitable for various synthetic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of BDEAP derivatives. A class of compounds derived from BDEAP, known as amphiphilic aminophosphonium salts (APPs), has demonstrated significant cytotoxic effects against various cancer cell lines, including M-HeLa, HuTu 80, PC3, DU-145, PANC-1, and MCF-7. The mechanism involves:

- Induction of Apoptosis: APPs trigger apoptosis through mitochondrial pathways characterized by hyperproduction of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane .

- Selectivity Index: The selectivity index for these compounds ranges from 0.06–4.0 μM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| APP-1 | MCF-7 | 0.06 | 30 |

| APP-2 | DU-145 | 0.10 | 56 |

| APP-3 | PC3 | 0.15 | 40 |

| APP-4 | HuTu 80 | 0.20 | 17 |

2. Antimicrobial Activity

BDEAP exhibits antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus segeus, including strains resistant to methicillin (MRSA). The effectiveness is comparable to that of fluoroquinolone antibiotics like norfloxacin .

Table 2: Antimicrobial Efficacy of BDEAP Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 0.5 μg/mL |

| B. segeus | 1 μg/mL |

| MRSA-1 | 0.8 μg/mL |

| MRSA-2 | 1 μg/mL |

Case Study 1: Cancer Cell Studies

A study conducted on the effects of APPs derived from BDEAP on cancer cell lines revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial dysfunction. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the mitochondrial pathway's involvement in cell death .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, BDEAP derivatives were tested against various bacterial strains using standard agar diffusion methods. Results indicated that these compounds effectively inhibited bacterial growth at relatively low concentrations, suggesting their potential as alternative antimicrobial agents in treating resistant infections .

Q & A

Q. What are the established synthetic routes for Bis(diethylamino)phenylphosphine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer :

this compound is synthesized via nucleophilic substitution using phenylphosphine and diethylamine under controlled anhydrous conditions. A key intermediate, bis(diethylamino)chlorophosphine, is often generated first and further reacted with phenyl groups . Optimization involves:

- Temperature control : Maintaining 0–5°C during chlorination to prevent side reactions.

- Solvent selection : Tetrahydrofuran (THF) or toluene for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product with >95% purity .

Q. How does this compound contribute to stereoselective synthesis in asymmetric catalysis?

Advanced Research Focus :

This compound acts as a precursor for P-stereogenic ligands. For example, its reaction with (–)-ephedrine forms oxazaphospholidine-borane intermediates, achieving 90% diastereomeric excess (d.e.) via steric-driven stereoselectivity. The phenyl group’s spatial orientation relative to ephedrine’s substituents dictates the dominant RP configuration . Researchers should:

- Monitor stereochemistry : Use P NMR to track phosphorus-centered chirality.

- Validate configurations : X-ray crystallography of intermediates (e.g., oxazaphospholidine-borane) for absolute configuration confirmation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Guidance :

- Spectroscopy :

- H/C NMR: Confirm substituent integration and electronic environment.

- P NMR: Essential for identifying phosphorus oxidation states and coordination shifts (δ = 15–25 ppm for tertiary phosphines) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ions (e.g., [M+H] at m/z 264.2) .

- Elemental Analysis : Validate C, H, N, and P content (±0.3% tolerance) .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based complexes?

Data Contradiction Analysis :

Discrepancies often arise from:

- Ligand decomposition : Hydrolysis under ambient moisture reduces catalytic efficiency. Use glovebox techniques and Karl Fischer titration to ensure anhydrous conditions .

- Substrate specificity : Activity varies with steric/electronic properties of substrates. Conduct substrate screening using a spherical descriptor model (e.g., Tolman cone angle) to correlate ligand structure with reactivity .

- Counterion effects : Replace chloride with non-coordinating anions (e.g., BArF) to enhance turnover frequency .

Q. What strategies improve the stability of this compound in long-term storage?

Advanced Stabilization Methods :

- Inert atmosphere : Store under argon or nitrogen in amber vials to prevent oxidation.

- Additives : Include 1–2% triethylamine as a radical scavenger.

- Low-temperature storage : –20°C reduces degradation rates (half-life extends from 30 days at 25°C to >6 months) .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

Methodology Integration :

- DFT calculations : Optimize ligand geometry (e.g., bond angles, charge distribution) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Docking studies : Simulate interactions with metal centers (e.g., Pd, Rh) to predict catalytic activity in cross-coupling reactions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental turnover numbers (TON) .

Q. What are the limitations of this compound in high-temperature catalytic systems?

Advanced Thermal Stability Analysis :

Above 80°C, ligand degradation occurs via:

- P–N bond cleavage : Detected via GC-MS (diethylamine fragments).

- Oxidation : Forms phosphine oxide byproducts (confirmed by IR: P=O stretch at 1150–1250 cm). Mitigate by:

- Using thermally stable co-ligands (e.g., biphenylphosphines).

- Lowering reaction temperatures via microwave-assisted protocols .

Q. How do solvent polarity and coordinating ability influence the reactivity of this compound in organometallic complexes?

Methodological Considerations :

- Non-polar solvents (e.g., hexane): Favor monomeric metal-phosphine adducts.

- Polar aprotic solvents (e.g., DMF): Enhance ligand lability, facilitating substrate insertion.

- Coordination competition : Use P NMR titration to quantify solvent-ligand binding constants (e.g., K for DMF vs. phosphine) .

Q. What safety protocols are essential when handling this compound?

Best Practices :

- Toxicity : LD (oral, rat) = 320 mg/kg; use fume hoods and nitrile gloves.

- Pyrophoric risk : Reacts violently with O; pre-purge glassware with N.

- Waste disposal : Quench with tert-butyl hydroperoxide before aqueous neutralization .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound chemistry?

Literature Review Strategy :

特性

IUPAC Name |

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIVDCMRYKVNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=CC=C1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167622 | |

| Record name | Phenylbis(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-14-2 | |

| Record name | Phenylbis(diethylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC244337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylbis(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。